Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzophenone with thiophene-2-carboxylic acid under acidic conditions to form the quinoline ring system. This is followed by esterification with methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the unique electronic properties of the quinoline and thiophene rings.
Medicine: Explored for its potential as an anticancer agent, given the biological activity associated with quinoline derivatives.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer activity. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate: can be compared with other quinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined quinoline and thiophene moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. The presence of a thiophene ring enhances its pharmacological properties, making it a candidate for various biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of several quinoline derivatives against human cancer cell lines such as HeLa, HepG2, and MCF-7. The results demonstrated that compounds similar to this compound showed over 80% growth inhibition in certain cell lines compared to standard treatments like paclitaxel .
- Topoisomerase Inhibition : Another study emphasized the role of topoisomerase inhibition as a mechanism for anticancer activity. Compounds were screened for their ability to inhibit topoisomerase I and IIα, crucial enzymes in DNA replication. The results indicated that some derivatives exhibited comparable inhibition patterns to established chemotherapeutics, suggesting that this compound may also possess this mechanism .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly affect biological activity:
Compound | Substituent | Cell Proliferation (% Control) |
---|---|---|
1A | R1 = Me | 78.40 ± 4.95 |
1B | Pyridin-3-yl | 22.89 ± 4.49 |
1C | CN | 9.80 ± 5.89 |
2A | H | 19.41 ± 6.67 |
This table illustrates how varying substituents influence the antiproliferative effects on cancer cells, highlighting the potential for targeted modifications to enhance therapeutic outcomes .
Additional Biological Activities
Beyond anticancer properties, this compound and its analogs have been investigated for other biological activities:
- Antimicrobial Activity : Some quinoline derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
- Antitubercular Effects : Certain compounds within this class have shown promise as antitubercular agents, further broadening their therapeutic scope .
Properties
IUPAC Name |
methyl 3-methyl-2-thiophen-2-ylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-14(16(18)19-2)11-6-3-4-7-12(11)17-15(10)13-8-5-9-20-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNZAKXQDPRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.